molecular formula C17H14N4O5 B3009625 N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 946332-26-9

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3009625
CAS No.: 946332-26-9
M. Wt: 354.322
InChI Key: YXTIDPVLGCBPQA-UHFFFAOYSA-N
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Description

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoxazole ring, a nitrobenzyl group, and a dihydropyridine core, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoxazole ring, followed by the introduction of the nitrobenzyl group and the dihydropyridine core. Key steps may include:

    Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine.

    Introduction of the Nitrobenzyl Group: This step often involves nitration reactions using reagents like nitric acid and sulfuric acid.

    Construction of the Dihydropyridine Core: This can be done through Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the dihydropyridine core are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with altered functional groups.

    Reduction Products: Amino derivatives with reduced nitro groups.

    Substitution Products: Compounds with new functional groups replacing original ones.

Scientific Research Applications

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique structure and pharmacological properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

N-(5-methylisoxazol-3-yl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

    N-(5-methylisoxazol-3-yl)-1-benzyl-2-oxo-1,2-dihydropyridine-3-carboxamide: Lacks the nitro group, which may result in different biological activities.

    N-(5-methylisoxazol-3-yl)-1-(3-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide: Contains a chloro group instead of a nitro group, leading to variations in chemical reactivity and pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-11-8-15(19-26-11)18-16(22)14-6-3-7-20(17(14)23)10-12-4-2-5-13(9-12)21(24)25/h2-9H,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTIDPVLGCBPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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